molecular formula C18H18N4O5 B4942356 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine

1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine

Cat. No. B4942356
M. Wt: 370.4 g/mol
InChI Key: AFKBDMGSPIEJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine, also known as NPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a piperazine derivative that has two nitrophenyl groups attached to it. NPP has been studied extensively for its potential use in various fields such as drug discovery, medicinal chemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells by disrupting their cell membranes. This compound has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. This compound has also been found to inhibit the replication of certain viruses. It has been studied for its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine in lab experiments is its unique properties. It has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to certain types of cells, which limits its use in certain experiments.

Future Directions

There are many future directions for the study of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine. One possible direction is to study its potential use as an anticancer agent. This compound has been found to have anticancer properties, and further research could lead to the development of new cancer treatments. Another possible direction is to study the mechanism of action of this compound in more detail. Understanding how this compound works could lead to the development of new drugs with similar properties.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is a complex process that involves several steps. One of the most common methods of synthesizing this compound is by reacting 4-nitroaniline with acetic anhydride in the presence of piperazine. This reaction leads to the formation of this compound as a yellow crystalline powder.

Scientific Research Applications

1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has been widely used in scientific research due to its unique properties. It has been studied for its potential use in drug discovery and medicinal chemistry. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

2-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c23-18(13-14-1-3-16(4-2-14)21(24)25)20-11-9-19(10-12-20)15-5-7-17(8-6-15)22(26)27/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKBDMGSPIEJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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